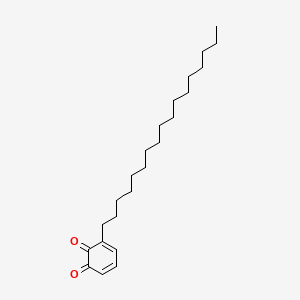
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- is an organic compound characterized by a cyclohexadiene ring with two ketone groups at positions 1 and 2, and a heptadecyl group at position 3. This compound is part of the broader class of cyclohexadiene diones, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- typically involves the alkylation of 3,5-cyclohexadiene-1,2-dione with a heptadecyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The heptadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable alkyl or aryl halides.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the heptadecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Known for its stability and use in various chemical reactions.
1,3-Cyclohexanedione: A simpler diketone with applications in organic synthesis and as a reagent in chemical reactions.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Used as a reagent to test for aldehyde functional groups and in various organic reactions.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with biological membranes, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
75776-33-9 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-heptadecylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h17,19-20H,2-16,18H2,1H3 |
InChI Key |
NQJTYMVKSCBYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC=CC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















